![molecular formula C8H5F3N2O B062107 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile CAS No. 159981-18-7](/img/structure/B62107.png)
6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile
Overview
Description
Synthesis Analysis
Synthesis of related fluorinated pyridine derivatives involves strategic functionalization of the pyridine ring. For instance, "Synthesis of 6-Chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile" demonstrates the creation of a versatile building block for trifluoromethylated N-heterocycles, showcasing the methodology for incorporating fluorinated groups into pyridine cores (Channapur et al., 2019).
Molecular Structure Analysis
Structural determinations, including "Synthesis and crystal structure determination of 6,7‐dihydro‐2‐methoxy‐4‐(substituted)‐5H ‐benzo[6,7]cyclohepta[1,2‐b ]pyridine‐3‐carbonitrile", highlight the importance of X-ray crystallography in elucidating the configurations of pyridine derivatives, providing insight into their geometric and electronic structures (Moustafa & Girgis, 2007).
Chemical Reactions and Properties
The reactivity of fluorinated pyridine compounds often involves nucleophilic substitutions and coupling reactions, enabling the synthesis of complex heterocyclic structures. For example, "N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate" serves as a precursor in synthesizing radiolabeled compounds, indicating the utility of such structures in further chemical transformations (Davis & Fettinger, 2018).
Scientific Research Applications
Synthesis of Derivatives
6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile and its related compounds serve as versatile intermediates for synthesizing trifluoromethylated azaindazole derivatives, showcasing its potential in producing N-heterocycles (Channapur et al., 2019). Similarly, a pyridine derivative underwent structural determination by X-ray diffraction, highlighting its significance in obtaining detailed structural information and exploring its supramolecular structure and hydrogen bonding characteristics (Tranfić et al., 2011).
Chemical Reactivity and Structural Studies
Chemical reactivity studies of compounds related to 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile reveal their potential to interact with various nucleophilic reagents, leading to the formation of diverse heterocyclic systems. This demonstrates the compound's utility in generating novel chemical entities (Ibrahim & El-Gohary, 2016). Additionally, the investigation of molecular docking and in vitro screening of synthesized derivatives underscores their potential application in antimicrobial and antioxidant activities, further expanding the compound's utility in life-sciences-oriented research (Flefel et al., 2018).
Optical and Device Characteristics
Compounds derived from 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile exhibit distinct optical functions, making them relevant in optoelectronic applications. The analysis of their optical and junction characteristics, as well as their behavior as corrosion inhibitors, underscores their potential in material science and industrial applications (Zedan et al., 2020).
properties
IUPAC Name |
6-(2,2,2-trifluoroethoxy)pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)5-14-7-2-1-6(3-12)4-13-7/h1-2,4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCWYJAWPPUERF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380384 | |
Record name | 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile | |
CAS RN |
159981-18-7 | |
Record name | 6-(2,2,2-Trifluoroethoxy)-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159981-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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